

The Chemical Reactivity Profile of 2-Chlorobenzenesulfonamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Chlorobenzenesulfonamide

Cat. No.: B1218434

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of **2-Chlorobenzenesulfonamide**. It covers its synthesis, key reactions, degradation pathways, and biological significance, with a focus on providing practical information for laboratory applications.

Core Properties of 2-Chlorobenzenesulfonamide

2-Chlorobenzenesulfonamide is a versatile halogenated sulfonamide derivative. It serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.^[1] Its reactivity is largely defined by the interplay between the electron-withdrawing sulfonyl chloride group and the chloro-substituted benzene ring.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₆ CINO ₂ S	[1]
Molecular Weight	191.64 g/mol	[1]
CAS Number	6961-82-6	[1]
Melting Point	189-193 °C	[1]
Appearance	White to light yellow powder	[1]
Purity (typical)	≥ 98% (HPLC)	[1]

Synthesis of 2-Chlorobenzenesulfonamide

The primary route for the synthesis of **2-Chlorobenzenesulfonamide** is through the ammonolysis of 2-chlorobenzenesulfonyl chloride. This reaction involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

General Experimental Protocol: Ammonolysis of 2-Chlorobenzenesulfonyl Chloride

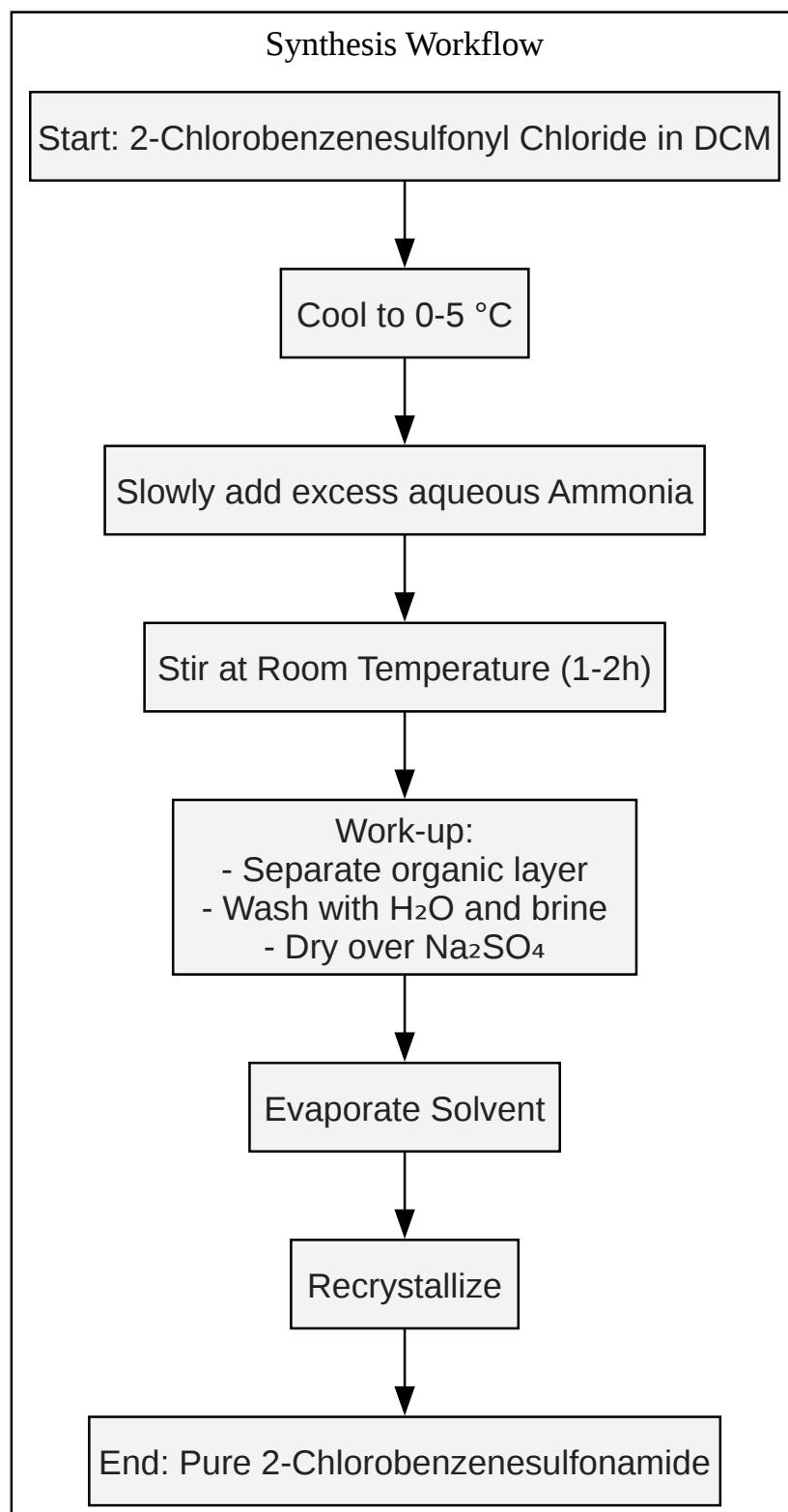
Materials:

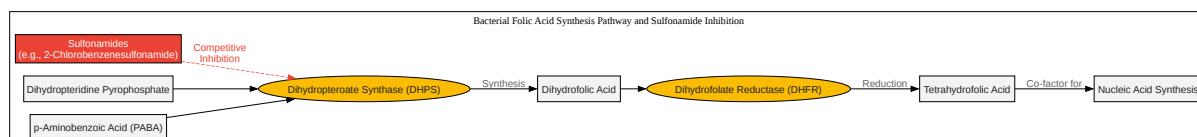
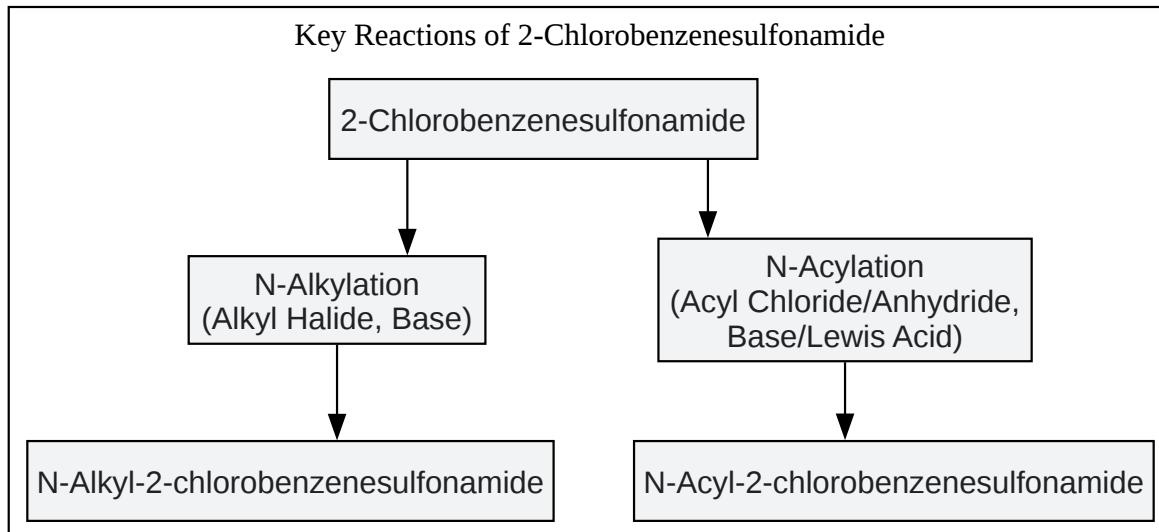
- 2-Chlorobenzenesulfonyl chloride
- Aqueous ammonia (28-30%)
- Dichloromethane (DCM) or other suitable organic solvent
- Hydrochloric acid (for acidification)
- Ice

Procedure:

- Dissolve 2-chlorobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane.

- Cool the solution in an ice bath to 0-5 °C.
- Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
- After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
- Separate the organic layer. Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure to yield the crude **2-chlorobenzenesulfonamide**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.





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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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